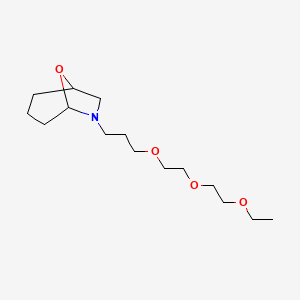
6-(3-(2-(2-Ethoxyethoxy)ethoxy)propyl)-8-oxa-6-azabicyclo(3.2.1)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-(2-(2-Ethoxyethoxy)ethoxy)propyl)-8-oxa-6-azabicyclo(321)octane is a complex organic compound with a unique structure that includes multiple ether linkages and a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(2-(2-Ethoxyethoxy)ethoxy)propyl)-8-oxa-6-azabicyclo(3.2.1)octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the ether linkages: This involves the use of ethoxyethanol derivatives under conditions that promote ether formation, such as acid or base catalysis.
Functionalization of the propyl chain: This step may involve the use of protecting groups and subsequent deprotection to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-(2-(2-Ethoxyethoxy)ethoxy)propyl)-8-oxa-6-azabicyclo(3.2.1)octane can undergo various types of chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The propyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-(3-(2-(2-Ethoxyethoxy)ethoxy)propyl)-8-oxa-6-az
Eigenschaften
CAS-Nummer |
73805-96-6 |
|---|---|
Molekularformel |
C15H29NO4 |
Molekulargewicht |
287.39 g/mol |
IUPAC-Name |
6-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-oxa-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H29NO4/c1-2-17-9-10-19-12-11-18-8-4-7-16-13-14-5-3-6-15(16)20-14/h14-15H,2-13H2,1H3 |
InChI-Schlüssel |
QXOWSLODXYPBII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOCCCN1CC2CCCC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)
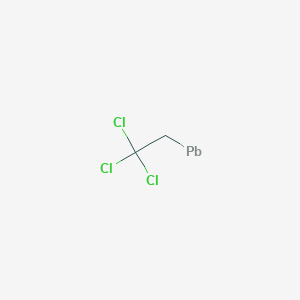
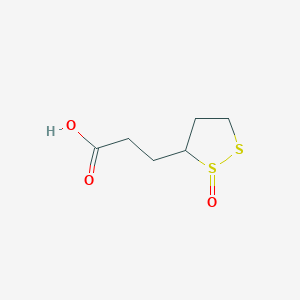
![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)
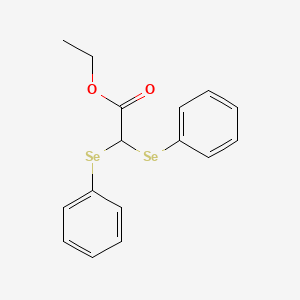
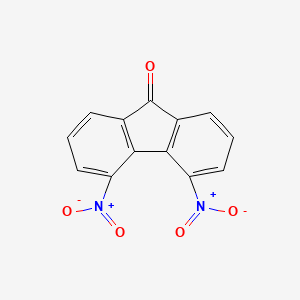
![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)
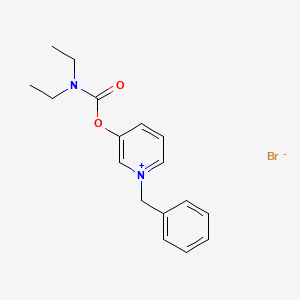
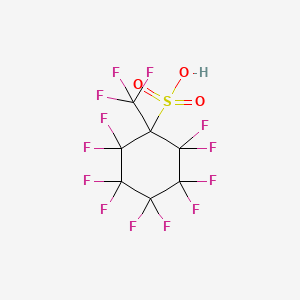
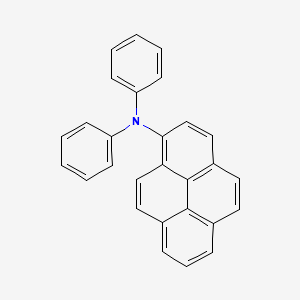

![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
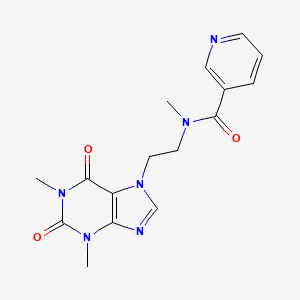
![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)
